Homoegonol
Overview
Description
Homoegonol Description
Homoegonol is a lignan compound derived from styraxlignolide A, which is isolated from Styrax japonica, a plant traditionally used in Korean medicine for treating inflammatory diseases . It has been studied for its potential therapeutic effects, particularly in the context of allergic asthma .
Synthesis Analysis
The synthesis of homoegonol has been approached through various methods. One efficient protocol starts with eugenol, a naturally occurring precursor, and involves sequential acylation and intramolecular Wittig reactions to construct the benzofuran moiety characteristic of homoegonol . Another method reported the synthesis of 2-aryl/alkyl-5-bromo-7-methoxy benzofurans from o-Vanillin, which was then converted into homoegonol using a Heck reaction with ethyl/methyl acrylate in the presence of a palladium catalyst .
Molecular Structure Analysis
While the specific molecular structure analysis of homoegonol is not detailed in the provided papers, the general structure of benzofurans, to which homoegonol belongs, is well-understood. Benzofurans are characterized by a fused benzene and furan ring, and homoegonol features additional substituents that contribute to its biological activity .
Chemical Reactions Analysis
Homoegonol's chemical reactivity has not been explicitly discussed in the provided papers. However, the synthesis methods suggest that it can participate in reactions typical of benzofurans, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of homoegonol have been explored to some extent. A liquid chromatography-tandem mass spectrometry method was developed for the quantification of homoegonol in rat plasma, indicating its stability and suitability for pharmacokinetic studies . The pharmacokinetics of homoegonol were found to be dose-independent after both intravenous and oral administration in rats .
Case Studies and Applications
Homoegonol has been studied in the context of allergic asthma. In a murine model, homoegonol treatment led to reduced inflammatory cell counts, Th2 cytokines in bronchoalveolar lavage fluid (BALF), airway hyperresponsiveness (AHR), and serum IgE levels compared to control mice sensitized and challenged with ovalbumin (OVA). Histological analysis showed that homoegonol attenuated airway inflammation and mucus overproduction, likely through the reduction of inducible nitric oxide synthase and matrix metalloproteinase-9 expression . These findings suggest that homoegonol has potential as a therapeutic drug for allergic asthma.
Scientific Research Applications
Anti-Asthmatic Properties
Homoegonol, derived from Styrax japonica, has shown promise as a treatment for allergic asthma. In a study using an ovalbumin-induced murine asthma model, homoegonol was found to effectively suppress asthmatic responses. This included reduced inflammatory cell counts, Th2 cytokines in bronchoalveolar lavage fluid, airway hyperresponsiveness, and IgE in serum. Histological analysis also showed reduced airway inflammation and mucus overproduction in the airway epithelial lesions (Shin et al., 2014).
Pharmacokinetics Studies
A study developed a method for quantifying homoegonol in rat plasma using liquid chromatography-tandem mass spectrometry. This method was used to analyze the pharmacokinetics of homoegonol, revealing that it is almost completely metabolized in rats. This research is significant for understanding homoegonol's distribution and metabolism in the body (Jeong et al., 2014).
Metabolic Pathway in Humans
Another study explored the metabolic pathway of homoegonol in human liver microsomes. The research identified the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes involved in its metabolism. This is important for understanding homoegonol's potential interactions with other drugs and its overall safety profile (Kwon et al., 2015).
Cytotoxic Activity Against Cancer Cells
Homoegonol has been studied for its cytotoxic activity against various cancer cell lines. Research found that homoegonol, along with another lignan, egonol, demonstrated significant cytotoxicity against tumor cell lines, suggesting their potential use in cancer treatment (Oliveira et al., 2016).
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-22-16-7-6-14(11-18(16)23-2)17-12-15-9-13(5-4-8-21)10-19(24-3)20(15)25-17/h6-7,9-12,21H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOARMALXZGCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169651 | |
Record name | Homoegonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homoegonol | |
CAS RN |
17375-66-5 | |
Record name | Homoegonol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homoegonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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